
Arsenic(III)selenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsenic(III)selenide, also known as arsenic triselenide, is an inorganic chemical compound with the chemical formula As₂Se₃. It is typically found in the form of a brown-black powder or metallic gray crystals. This compound is known for its use in chalcogenide glasses, which are utilized in infrared optics due to their ability to transmit light with wavelengths between approximately 0.7 and 19 micrometers .
Preparation Methods
Arsenic(III)selenide can be synthesized through various methods. One common laboratory method involves sealing stoichiometric amounts of arsenic and selenium in a quartz tube under vacuum conditions. The tube is then heated to a temperature slightly above the melting point of the compound, followed by slow cooling to ensure complete mixing and formation of the desired product . Industrially, high-quality amorphous arsenic selenide films can be produced using plasma-enhanced chemical vapor deposition (PECVD). This method involves using a low-temperature, non-equilibrium RF argon inductively-coupled plasma at low pressure .
Chemical Reactions Analysis
Arsenic(III)selenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form arsenic trioxide (As₂O₃) and selenium dioxide (SeO₂) when exposed to oxygen. Common reagents used in these reactions include hydrochloric acid (HCl) and other oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Arsenic(III)selenide has a wide range of scientific research applications. In chemistry, it is used as a chalcogenide glass for infrared optics due to its high refractive index and mid-infrared transparency . In biology and medicine, arsenic compounds, including this compound, are studied for their potential therapeutic effects, particularly in the treatment of certain types of leukemia . In industry, this compound is used in the production of semiconductors and photo-optic applications .
Mechanism of Action
The mechanism of action of arsenic(III)selenide involves its interaction with various molecular targets and pathways. In biological systems, arsenic compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation by targeting specific proteins and enzymes involved in cell growth and survival . The exact molecular targets and pathways can vary depending on the specific arsenic compound and the biological context.
Comparison with Similar Compounds
Arsenic(III)selenide can be compared with other similar compounds, such as arsenic trisulfide (As₂S₃) and arsenic trioxide (As₂O₃). While all these compounds contain arsenic, they differ in their chemical properties and applications. For example, arsenic trisulfide is used as a pigment and in the production of certain types of glass, while arsenic trioxide is widely used in the treatment of acute promyelocytic leukemia . The unique properties of this compound, such as its high refractive index and mid-infrared transparency, make it particularly valuable in infrared optics and semiconductor applications .
Properties
Molecular Formula |
As2Se3 |
|---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
arsenic(3+);selenium(2-) |
InChI |
InChI=1S/2As.3Se/q2*+3;3*-2 |
InChI Key |
TVLKZUNFHWPJPJ-UHFFFAOYSA-N |
Canonical SMILES |
[As+3].[As+3].[Se-2].[Se-2].[Se-2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


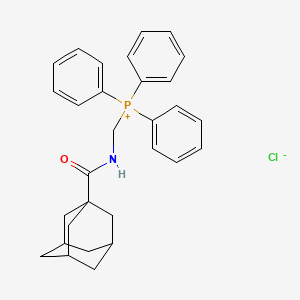

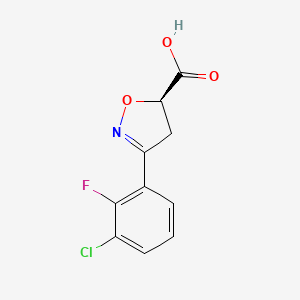

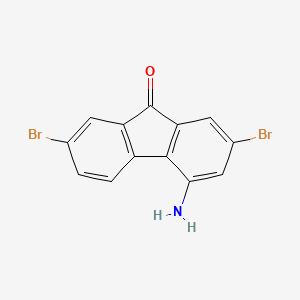
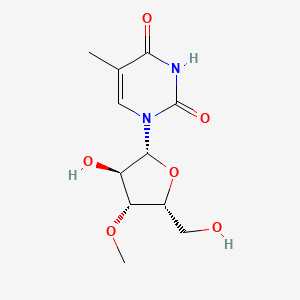

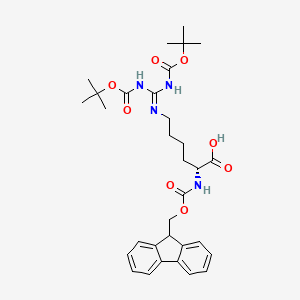

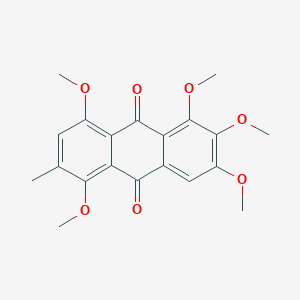
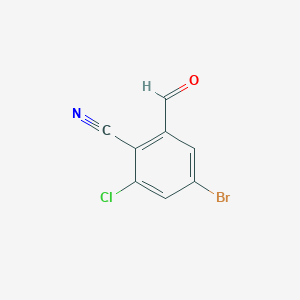

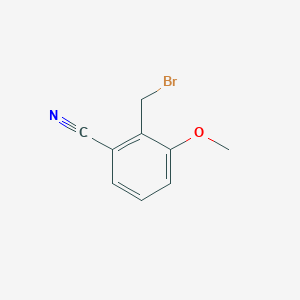
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13140788.png)
